molecular formula C6H2Cl3FO2S B8226881 MFCD28785977

MFCD28785977

Cat. No.: B8226881
M. Wt: 263.5 g/mol
InChI Key: RMKVJWRZZICPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD28785977 is an organic compound with the molecular formula C6H3Cl2FO2S. It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD28785977 typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 2,3-dichlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD28785977 undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in the presence of a base to facilitate the substitution of the sulfonyl chloride group.

    Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would result in the formation of biaryl compounds.

Scientific Research Applications

MFCD28785977 has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD28785977 involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzenesulphonyl chloride
  • 4-Chloro-2-fluorobenzenesulphonyl chloride

Comparison

Compared to similar compounds, MFCD28785977 is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement can influence the compound’s reactivity and the types of reactions it undergoes. For example, the presence of two chlorine atoms may enhance its electrophilicity, making it more reactive in certain substitution reactions.

Properties

IUPAC Name

2,3-dichloro-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-5-3(10)1-2-4(6(5)8)13(9,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKVJWRZZICPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorosulphonic acid (12.1 mL) was added dropwise to a solution of 2,3-dichloro-4-fluorobenzene (5.0 g) in dichloromethane (12 mL) at −40° C. The solution was allowed to slowly warm to room temperature and was stirred for 3 days. The solution was poured onto crushed ice/water, extracted into dichloromethane and concentrated under reduced pressure. Purified by silica gel chromatography eluting with dichloromethane/iso-hexane mixtures. Yield 4.2 g
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.